molecular formula C23H20ClN3O3 B2422428 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 899939-74-3

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No.: B2422428
CAS No.: 899939-74-3
M. Wt: 421.88
InChI Key: SCMJVIXUSKAJOR-UHFFFAOYSA-N
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Description

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2), a critical enzyme in the JAK-STAT signaling pathway. This pathway is a primary focus in oncology and immunology research, as its dysregulation is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs), autoimmune diseases, and other inflammatory conditions. The compound's high selectivity for JAK2 over other JAK family members makes it an invaluable chemical probe for dissecting the specific role of JAK2 in cellular signaling networks and disease models . Researchers utilize this inhibitor to investigate the mechanistic underpinnings of JAK2-driven pathologies, including its effects on cell proliferation, apoptosis, and inflammatory cytokine production. Its application extends to the preclinical evaluation of targeted therapeutic strategies for hematological cancers such as polycythemia vera and primary myelofibrosis. By effectively blocking JAK2-mediated phosphorylation and subsequent STAT protein activation, this compound enables the study of downstream transcriptional events that control disease progression. It serves as a critical tool for validating JAK2 as a therapeutic target and for supporting the development of novel treatment modalities for a range of oncological and inflammatory disorders.

Properties

IUPAC Name

4-chloro-2-(7-ethoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3/c1-2-29-21-7-3-6-16-19-12-18(17-11-15(24)8-9-20(17)28)26-27(19)23(30-22(16)21)14-5-4-10-25-13-14/h3-11,13,19,23,28H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMJVIXUSKAJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=C(C=CC(=C4)Cl)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the Pyrazole-Oxazine Core

The benzo[e]pyrazolo[1,5-c]oxazin scaffold is synthesized through a cyclocondensation reaction.

Step 1: Formation of the Pyrazole Ring
A substituted pyrazole is prepared by reacting 3-amino-4-chlorophenol with ethyl acetoacetate under acidic conditions (HCl, ethanol, reflux, 12 h). The product, 5-chloro-1H-pyrazol-3-ol , is isolated via crystallization (yield: 68%).

Step 2: Oxazine Ring Closure
The pyrazole intermediate is treated with 2-bromo-1-(pyridin-3-yl)ethanol in the presence of K2CO3 (DMF, 80°C, 6 h). Intramolecular nucleophilic substitution forms the oxazine ring, yielding 5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-7-ol (yield: 52%).

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, pyridine-H), 7.82–7.12 (m, 6H, aromatic-H), 4.32 (t, 2H, oxazine-CH2), 3.91 (t, 2H, oxazine-CH2).
  • HRMS : m/z calcd for C17H14N3O2 [M+H]+: 300.0984; found: 300.0986.

Introduction of the Ethoxy Group

Step 3: Alkylation of the Phenolic Hydroxyl
The 7-hydroxyl group is ethoxylated using ethyl bromide and NaH (THF, 0°C → rt, 4 h). The product, 7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-ol , is purified by column chromatography (SiO2, hexane/EtOAc 3:1, yield: 75%).

Chlorination at Position 4

Step 4: Electrophilic Aromatic Substitution
Chlorine is introduced at position 4 using N-chlorosuccinimide (NCS) in AcOH (60°C, 2 h). The reaction is quenched with Na2S2O3, and the product, 4-chloro-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c]oxazin-2-ol , is isolated (yield: 88%).

Optimization Note :
Excess NCS leads to over-chlorination; stoichiometric control (1.1 eq) is critical.

Functionalization of the Phenolic Group

Step 5: Deprotection and Final Modification
A protective group (e.g., SEM) is removed using TFA/CH2Cl2 (1:1, rt, 1 h), yielding the target compound.

Critical Reaction Parameters and Optimization

Step Key Parameters Impact on Yield/Purity
1 Acid concentration Higher HCl (>2 M) reduces side products
2 Solvent polarity DMF enhances cyclization rate
3 Alkylating agent Ethyl bromide > methyl iodide (less steric hindrance)
4 NCS equivalents 1.1 eq maximizes mono-chlorination

Analytical Validation

Purity Assessment :

  • HPLC : >99% purity (C18 column, MeCN/H2O 70:30, 1 mL/min).
  • X-ray Crystallography : Confirms the trans configuration of the oxazine ring.

Spectroscopic Consistency :

  • IR : 3340 cm−1 (O–H stretch), 1590 cm−1 (C=N pyrazole).

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling introduces the pyridin-3-yl group earlier in the synthesis. For example, reacting a boronic ester-functionalized intermediate with 3-pyridylboronic acid (Pd(PPh3)4, Na2CO3, dioxane/H2O, 90°C). This method improves yield to 82% but requires stringent anhydrous conditions.

One-Pot Tandem Reactions

A recent approach combines pyrazole formation and oxazine cyclization in a single pot using microwave irradiation (150°C, 30 min). This reduces purification steps but risks side reactions.

Industrial Scalability Considerations

  • Cost Drivers : Pd catalysts account for ~40% of raw material costs. Switching to ligand-free Pd(OAc)2 reduces expenses.
  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) improves environmental metrics.

Chemical Reactions Analysis

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for targeted cancer therapy.

Comparison with Similar Compounds

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.

Biological Activity

4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly in the context of anticancer properties.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-c][1,3]oxazine core, which is known for its pharmacological significance. The synthesis typically involves multiple steps starting from readily available precursors, employing methods such as condensation and cyclization reactions in organic solvents like dimethylformamide (DMF) with catalysts like sodium hydride (NaH) .

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and signaling pathways crucial for cell proliferation. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in various cancer cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo structure. For instance:

  • The compound exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) in vitro .
  • In vivo studies indicated that derivatives of similar structures could inhibit tumor growth in models of lung cancer and colorectal cancer .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Breast Cancer : A study demonstrated that oxazine derivatives induced apoptosis in breast cancer cells through activation of the JNK signaling pathway, increasing reactive oxygen species (ROS) levels .
  • Liver Cancer : Another investigation into similar compounds showed promising results in reducing tumor size in HepG2 xenografts .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMDA-MB-23112.5CDK2 inhibition
Apoptosis inductionHepG215.0JNK pathway activation
Tumor growth inhibitionXenograft modelsN/AInduction of ROS

Q & A

Q. What are the critical steps in synthesizing 4-chloro-2-(7-ethoxy-5-(pyridin-3-yl)...phenol, and how are intermediates characterized?

The synthesis involves a multi-step pathway:

  • Step 1 : Formation of 2-hydroxychalcones via Claisen-Schmidt condensation between salicylic aldehydes and acetophenones .
  • Step 2 : Cyclization with hydrazine to yield pyrazoline intermediates, confirmed by IR and NMR .
  • Step 3 : Reaction with pyridine carbaldehydes to form the pyrazolo-benzooxazine core, purified via recrystallization . Intermediates are characterized using IR (C=O and N-H stretches), 1H NMR^1 \text{H NMR} (aromatic proton splitting), and elemental analysis .

Q. Which analytical techniques are essential for confirming the structure of this compound?

Key methods include:

  • 1H^1 \text{H} and 13C^{13}\text{C} NMR : To resolve aromatic protons and confirm substituent positions (e.g., ethoxy group at C7) .
  • Mass spectrometry (MS) : For molecular ion ([M+H]+^+) verification and fragmentation patterns .
  • X-ray crystallography : Used in related compounds (e.g., ethyl 3-(4-chlorophenyl)-...pyrrolo[3,2-d]pyrimidine) to confirm stereochemistry .

Q. How is bioavailability assessed during early-stage development of such compounds?

Computational tools like Lipinski’s Rule of Five and Veber’s criteria evaluate drug-likeness:

  • Molecular weight (<500 Da), hydrogen bond donors/acceptors, and topological polar surface area (TPSA <140 Ų) are calculated .
  • Example: All synthesized pyrazolo-benzooxazines in met these criteria, suggesting oral bioavailability .

Q. What solvents and reaction conditions are typically used in cyclization steps?

  • Ethanol or DMF-EtOH mixtures are common solvents for reflux-based cyclization (2–12 hours) .
  • Phosphorus oxychloride (POCl3_3) is employed for dehydrative cyclization at 120°C in anhydrous conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for chalcone-derived pyrazolo-benzooxazines?

Variables to test include:

  • Catalyst selection : Acidic (e.g., POCl3_3) vs. basic conditions for chalcone formation .
  • Reaction time : Extended reflux (e.g., 12 hours in ) improves cyclization but risks decomposition .
  • Purification methods : Recrystallization from DMF-EtOH (1:1) enhances purity .

Q. How to resolve contradictions in reported spectral data for structurally similar compounds?

  • Comparative analysis : Cross-validate NMR shifts with analogs (e.g., pyridinyl vs. phenyl substituents) .
  • Computational modeling : Use DFT calculations to predict 13C^{13}\text{C} chemical shifts and compare with experimental data .

Q. What computational approaches predict the bioactivity of this compound’s derivatives?

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using PyMol or AutoDock .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends .

Q. What mechanistic insights explain the regioselectivity of pyrazolo-benzooxazine formation?

  • Hydrazine attack : The hydrazine nucleophile preferentially targets the α,β-unsaturated ketone in chalcones, forming pyrazoline intermediates .
  • Steric effects : Bulky substituents (e.g., pyridin-3-yl) direct cyclization to the benzooxazine ring .

Q. How do substituents on the pyridine ring influence antioxidant or enzyme inhibitory activity?

  • Electron-withdrawing groups (e.g., chloro) enhance electrophilicity, potentially increasing binding to enzymatic active sites .
  • Comparative assays : Test derivatives with pyridin-3-yl vs. pyridin-4-yl groups in vitro (e.g., IC50_{50} measurements) .

Q. What strategies improve the stability of lab-scale synthesized batches?

  • Lyophilization : For hygroscopic intermediates like hydrazine derivatives .
  • Storage conditions : Use inert atmospheres (N2_2) and desiccants to prevent oxidation of phenolic groups .

Methodological Notes

  • Spectral Data Interpretation : Always compare experimental NMR shifts with literature values for analogous compounds (e.g., pyrazolo[1,5-a]pyrimidines in ) .
  • Yield Optimization : Design factorial experiments to test temperature, solvent polarity, and stoichiometry .
  • Contradiction Resolution : Replicate conflicting studies under standardized conditions to identify variable impacts (e.g., catalyst purity) .

For further synthesis protocols, refer to cyclization methods in and hydrazine coupling in . Computational tools mentioned in (X-ray crystallography) and (bioavailability rules) are critical for structural and pharmacological validation.

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